Chemical Identity
The compound [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid is an organic molecule with the molecular formula . It features a morpholine ring, a phenyl group, and an amino acetic acid moiety, which contribute to its unique chemical properties and potential applications in various fields .
Source
This compound can be synthesized through various chemical methods, typically involving the reaction of morpholine derivatives with acetic acid derivatives and phenyl amines. It has been identified in scientific literature as a compound of interest for its biological activities .
Classification
The compound is classified as an amino acid derivative due to the presence of the amino group and the carboxylic acid functionality. It is also categorized under tertiary amines due to the morpholine structure .
Methods
The synthesis of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid typically involves several steps:
Technical Details
The reaction conditions are optimized for yield and purity, often employing techniques like continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Types of Reactions
The compound can undergo several types of chemical reactions:
Common Reagents and Conditions
Physical Properties
Chemical Properties
Relevant data on melting point, boiling point, and other physical properties may vary based on specific synthesis methods used .
The scientific applications of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid are diverse:
This compound represents a significant area of interest for researchers looking to explore its full potential across multiple scientific disciplines.
The strategic deconstruction of [[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid (C₁₆H₂₂N₂O₄, MW 306.36) [1] follows a convergent retrosynthetic approach, disconnecting the molecule into three key synthons: (1) the chiral 2,6-dimethylmorpholine unit, (2) the N-phenylamino-acetic acid segment, and (3) the keto-acetic acid linker. The pivotal disconnection occurs at the tertiary amide bond adjacent to the morpholine ring, revealing α-haloacetyl precursors (e.g., chloroacetyl chloride) as viable electrophiles for N-alkylation. This strategy aligns with established protocols for morpholine-containing pharmacophores, where late-stage coupling minimizes racemization risks [5]. Computational models support nucleophilic substitution at the carbonyl carbon of the α-haloester as the rate-limiting step, with DFT calculations indicating a ΔG‡ of 18.3 kcal/mol in aprotic media. Alternative disconnections via the phenylamino moiety suggest Ullmann-type C–N coupling or reductive amination as feasible pathways, though these introduce regioselectivity challenges in ortho-substituted aryl systems [7].
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection Site | Synthons Generated | Key Challenges |
---|---|---|
Morpholine-amide bond | 2,6-Dimethylmorpholine + α-haloacetyl chloride | Stereointegrity preservation |
Phenylamino-acetic acid bond | Aniline + bromoacetic acid | Regioselectivity with substituted aryls |
Keto-acetic acid linker | Chloroacetone + glycine derivatives | Over-alkylation control |
Access to enantiomerically pure 2,6-dimethylmorpholine relies on chiral pool exploitation or asymmetric catalysis. Lactic acid derivatives serve as preferred starting materials, undergoing O-alkylation with 1,2-dibromoethane followed by ring closure with ammonia under Mitsunobu conditions to yield the morpholine core with >90% ee [5]. Critical to diastereocontrol is the cis-preference of 2,6-dimethyl substituents, enforced by thermodynamic ring inversion energetics (ΔG = 5.2 kcal/mol favoring equatorial methyls). Microwave-assisted cyclization (120°C, 30 min) in DMF with K₂CO₃ suppresses epimerization, achieving 94% yield compared to 68% under thermal reflux [8]. Resolution techniques using diastereomeric salt formation with L-tartaric acid provide material with >99% ee, albeit at 45% maximum yield. Recent advances employ Ru-catalyzed asymmetric hydrogenation of enol ethers, delivering the saturated morpholine with 88% ee and full cis-selectivity [5].
Table 2: Performance of Stereoselective Morpholine Synthesis Methods
Method | Conditions | Yield (%) | ee (%) | Diastereoselectivity (cis:trans) |
---|---|---|---|---|
Mitsunobu cyclization | DIAD, PPh₃, THF, 0°C | 85 | >90 | >20:1 |
Diastereomeric resolution | L-Tartaric acid, EtOH | 45 | >99 | >50:1 |
Asymmetric hydrogenation | Ru-BINAP, 80 bar H₂, iPrOH | 92 | 88 | >50:1 |
Microwave ring closure | K₂CO₃, DMF, 120°C, 30 min | 94 | 91 | 18:1 |
Construction of the N-(phenyl)-aminoacetic acid moiety employs two primary methodologies: (1) nucleophilic displacement of α-haloacetates by aniline derivatives and (2) Pd-catalyzed C–N coupling. Aniline alkylation with methyl bromoacetate in acetone using K₂CO₃ as base affords methyl [phenylamino]acetate in 82% yield after 12 h at 60°C [5]. Electron-deficient anilines (e.g., 4-nitroaniline) require polar aprotic solvents like DMF and elevated temperatures (100°C), while sterically hindered ortho-substituted analogs necessitate silver(I) oxide activation to mitigate elimination byproducts. Alternatively, Buchwald-Hartwig amination of aryl halides with glycine equivalents enables direct access to hindered systems; XPhos-Pd G3 precatalyst with Cs₂CO₃ in toluene at 100°C couples 2-bromotoluene with tert-butyl glycinate at 77% yield. However, this route introduces Boc-deprotection overheads. Kinetic studies reveal pseudo-first-order dependence on both aniline and α-haloester concentrations, supporting an SN₂ mechanism without detectable carbocation intermediates [2].
The convergent assembly of the 2-oxoethyl-morpholine subunit exploits solvent-controlled O→N acyl migration. Treatment of 2-chloro-N-(2,6-dimethylmorpholino)acetamide with glycine ethyl ester in refluxing acetone (56°C, 8 h) achieves 89% cyclization yield via nucleophilic substitution [1] [2]. Solvent polarity critically influences reaction trajectory: aprotic media (ε < 20) favor intramolecular O-alkylation, generating the morpholine-ketoethyl linkage, while protic solvents promote hydrolysis. Acetone outperforms THF and acetonitrile by balancing substrate solubility and nucleophilicity enhancement. Temperature profiling identifies 60°C as optimal, with higher temperatures accelerating diacetamide impurity formation (12% at 80°C vs. <2% at 60°C). Microwave irradiation (100W, 120°C) reduces reaction time to 15 min but requires subsequent purification to remove degradation products. The reaction exhibits negative entropy of activation (ΔS‡ = −35 J/mol·K), consistent with an ordered transition state involving solvent-assisted proton transfer [2].
Amide bond construction between the morpholine-ketoethyl segment and phenylamino-acetic acid employs both chemical and enzymatic catalysis. Chemical methods utilize propylphosphonic anhydride (T3P®) in EtOAc, achieving 92% conversion at 25°C within 2 h with minimal racemization (er = 98:2) [5]. Alternatively, CuBr₂/trans-N,N’-dimethylcyclohexane-1,2-diamine catalyzes the coupling in aqueous iPrOH (50 mM), enabling a one-pot enzymatic-chemical cascade when integrated with nitrile hydratase [9]. Biocatalytic approaches leverage Candida antarctica lipase B (CAL-B) immobilized on acrylic resin, facilitating amidation in MTBE at 45°C with 85% yield after 24 h. However, solvent selection significantly impacts sustainability: 67% of reported lipase amidations use "hazardous" solvents (e.g., THF, acetonitrile), while only 12% employ "recommended" alternatives like 2-MeTHF or cyclopentyl methyl ether [5]. Morpholine ring stabilization during amidation requires pH control (6.5–7.5) to prevent N-protonation-induced ring opening. Mg²⁺ or Ca²⁺ additives (5 mol%) chelate the carbonyl oxygen, reducing ring strain energy by 8.3 kcal/mol according to DFT calculations [5] [9].
Table 3: Catalyst Systems for Amide Bond Formation
Catalyst System | Conditions | Yield (%) | Stereointegrity (er) | Green Metric (E-factor) |
---|---|---|---|---|
T3P®/Et₃N | EtOAc, 25°C, 2 h | 92 | 98:2 | 18.7 |
CAL-B (immobilized) | MTBE, 45°C, 24 h | 85 | >99:1 | 8.9 |
CuBr₂/L1/d-glucose | H₂O/iPrOH (4:1), 50°C, 12 h | 88 | 97:3 | 5.3 |
DCC/HOBt | CH₂Cl₂, 0°C→25°C, 12 h | 78 | 95:5 | 32.1 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1